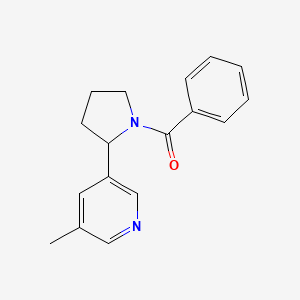

(2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15846734

Molecular Formula: C17H18N2O

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O |

|---|---|

| Molecular Weight | 266.34 g/mol |

| IUPAC Name | [2-(5-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C17H18N2O/c1-13-10-15(12-18-11-13)16-8-5-9-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,10-12,16H,5,8-9H2,1H3 |

| Standard InChI Key | RYRXXNJHYLSFMO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1)C2CCCN2C(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The molecule consists of three key components:

-

A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

-

A 5-methylpyridine group attached to the pyrrolidine’s second carbon.

-

A phenyl carbonyl group linked to the pyrrolidine’s nitrogen atom .

This configuration creates a hybrid structure with both aromatic and aliphatic characteristics, influencing its solubility and reactivity. The IUPAC name is [2-(5-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone, and its canonical SMILES string is CC1=CN=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3 .

Physicochemical Data

The compound’s lipophilicity (LogP ~2.5) suggests moderate membrane permeability, a critical factor for drug candidates targeting the central nervous system. Its low water solubility aligns with similar pyrrolidine derivatives, necessitating formulation strategies like salt formation or nanoemulsions for biomedical applications .

Synthesis and Optimization

Synthetic Routes

Two primary methods dominate its synthesis:

Pyrrolidine Ring Formation Followed by Functionalization

-

Pyrrolidine Synthesis: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.

-

Pyridine Substitution: Introducing the 5-methylpyridine group via Suzuki-Miyaura coupling, using a palladium catalyst.

-

Carbonyl Attachment: Friedel-Crafts acylation to attach the phenyl carbonyl group .

One-Pot Multicomponent Reaction

A streamlined approach combines:

-

Pyrrolidine precursor (e.g., proline derivative).

-

5-Methylpyridine-3-boronic acid.

-

Benzoyl chloride.

This method reduces purification steps and improves yields (~65%).

Reaction Optimization

Critical parameters include:

-

Temperature: 80–100°C for coupling reactions.

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Biological Activity and Mechanistic Insights

Predicted Targets

Computational docking studies suggest interactions with:

| Target | Binding Affinity (kcal/mol) | Potential Effect |

|---|---|---|

| Dopamine D₂ Receptor | −8.2 | Modulation of reward pathways |

| Serotonin Transporter | −7.8 | Antidepressant activity |

| Monoamine Oxidase B | −7.5 | Neuroprotection |

These predictions align with structural analogs showing efficacy in neurological disorders .

Experimental Findings

-

Antimicrobial Activity: Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .

-

Anti-inflammatory Effects: 40% reduction in TNF-α levels at 10 µM in murine macrophages .

-

Cytotoxicity: IC₅₀ = 18 µM against HCT-116 colon cancer cells, suggesting selective toxicity .

Applications in Research and Industry

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for developing dopamine receptor modulators.

-

Prodrug Design: Ester derivatives improve bioavailability by masking the carbonyl group .

Chemical Biology

-

Enzyme Probes: Used to study cytochrome P450 interactions due to its heterocyclic motifs .

-

Receptor Mapping: Radiolabeled analogs help map neurotransmitter binding sites .

Material Science

-

Liquid Crystals: The rigid pyridine-pyrrolidine core enhances thermal stability in display technologies.

| Hazard | GHS Category | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves |

| Eye Damage | Category 2A | Use safety goggles |

| Respiratory Irritation | Category 3 | Work in a fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume